2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Overview
Description
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a complex organic compound featuring an adamantyl group, a pyrazolyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole typically involves multiple stepsThe reactions are often carried out under acidic or basic conditions, with the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural rigidity, while the pyrazolyl and oxadiazole rings contribute to its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl derivatives, pyrazolyl compounds, and oxadiazole-containing molecules. Examples include:
- 2-(1-adamantyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(1-adamantyl)-5-(1H-pyrazol-1-yl)-1,3,4-oxadiazole
Uniqueness
What sets 2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the pyrazolyl and oxadiazole rings provide sites for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
2-(1-adamantyl)-5-[1-(4-chloro-3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-10-15(19)9-23(22-10)11(2)16-20-21-17(24-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h9,11-14H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAHSAUGJFVJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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